3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group
Mechanism of Action
The mechanism of action of these compounds often involves interactions with various enzymes and receptors in the cell, leading to changes in cellular processes. The specific targets and mechanisms can vary widely depending on the exact structure of the compound .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The compound’s action can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the quinoline core. One common method involves the cyclization of a hydrazide intermediate with a nitrile under acidic or basic conditions to form the oxadiazole ring . The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced heterocyclic derivatives, and substituted quinoline and oxadiazole derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core that have diverse applications in medicinal chemistry.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and have been studied for their biological activities.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one is unique due to the combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-22-10-14(16(23)13-4-2-3-5-15(13)22)18-20-17(21-24-18)11-6-8-12(19)9-7-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDUCOXGXFDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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